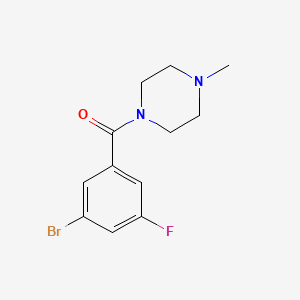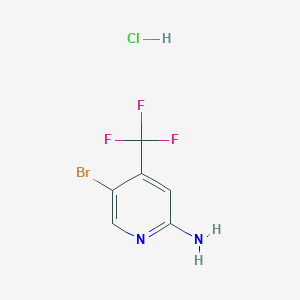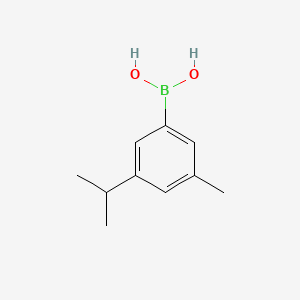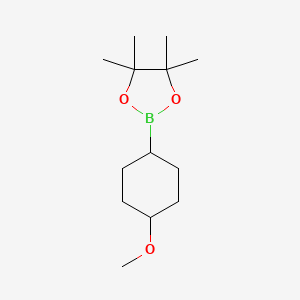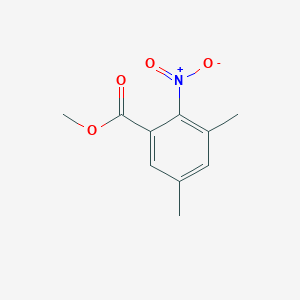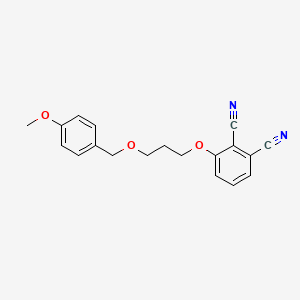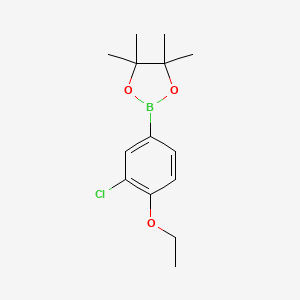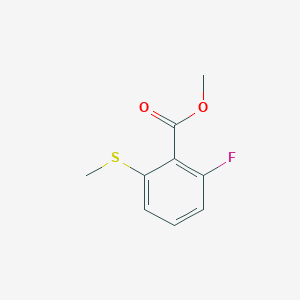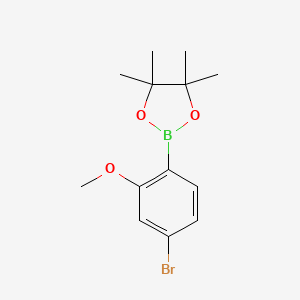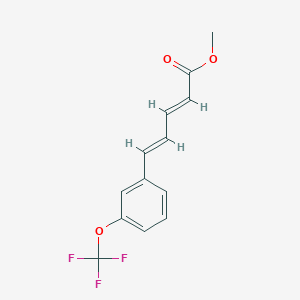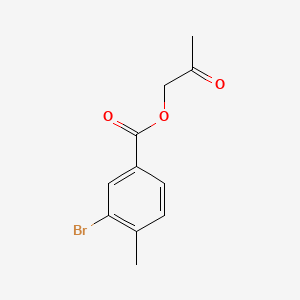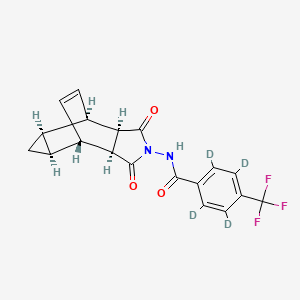
6-Chloro-7-propyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-propyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of a chlorine atom at the 6th position and a propyl group at the 7th position of the purine ring gives this compound unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-propyl-7H-purine typically involves the chlorination of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . This reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using large reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 6-Chloro-7-propyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Products: Various 6-substituted purine derivatives.
Oxidation and Reduction Products: Oxidized or reduced forms of the purine ring.
科学的研究の応用
6-Chloro-7-propyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 6-Chloro-7-propyl-7H-purine involves its interaction with cellular nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include enzymes involved in purine metabolism and DNA replication.
類似化合物との比較
6-Chloropurine: A closely related compound with a chlorine atom at the 6th position but without the propyl group.
6-Chloro-9H-purine: Another derivative with a chlorine atom at the 6th position and various substitutions at the 9th position.
Uniqueness: 6-Chloro-7-propyl-7H-purine is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.
特性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC名 |
6-chloro-7-propylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h4-5H,2-3H2,1H3 |
InChIキー |
BRGATYHGVFSOLM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


